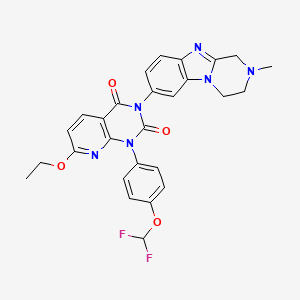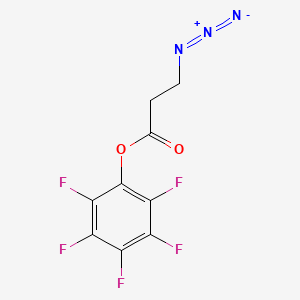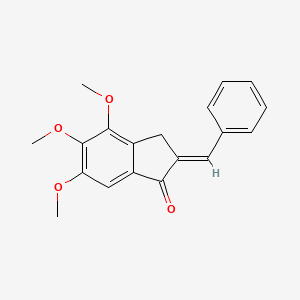
Tubulin inhibitor 20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin inhibitor 20 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. Tubulin inhibitors, such as this compound, disrupt microtubule dynamics, making them valuable in cancer therapy by preventing the proliferation of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin inhibitor 20 involves multiple steps, including ligand-based pharmacophore modeling and molecular docking studies. The process begins with the identification of chemical features responsible for inhibiting tubulin polymerization. The best model is chosen to screen databases for potential lead compounds, which are then subjected to molecular docking studies and biological evaluation in vitro .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .
化学反応の分析
Types of Reactions: Tubulin inhibitor 20 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include thiophosgene, desulfurating agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various analogs of this compound, each with unique properties and potential therapeutic applications. These analogs are tested for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
科学的研究の応用
Tubulin inhibitor 20 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the dynamics of microtubule polymerization and depolymerization . In biology, it helps researchers understand the role of microtubules in cellular processes such as mitosis and intracellular transport . In medicine, this compound is a promising candidate for cancer therapy, as it can induce apoptosis in cancer cells by disrupting microtubule dynamics .
作用機序
Tubulin inhibitor 20 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells . The compound acts as a molecular plug, sterically inhibiting the conformational switch in the α-tubulin subunit and sequestering tubulin dimers into assembly-incompetent oligomers .
類似化合物との比較
Similar Compounds: Similar compounds to Tubulin inhibitor 20 include colchicine, paclitaxel, vinblastine, and vincristine . These compounds also target tubulin and disrupt microtubule dynamics, making them valuable in cancer therapy .
Uniqueness: What sets this compound apart from other tubulin inhibitors is its unique binding mechanism and high specificity for the colchicine binding site . This specificity allows for more effective disruption of microtubule dynamics with potentially fewer side effects compared to other tubulin inhibitors .
特性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
(2E)-2-benzylidene-4,5,6-trimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C19H18O4/c1-21-16-11-14-15(18(22-2)19(16)23-3)10-13(17(14)20)9-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3/b13-9+ |
InChIキー |
DTXWZXBYITUUST-UKTHLTGXSA-N |
異性体SMILES |
COC1=C(C(=C2C/C(=C\C3=CC=CC=C3)/C(=O)C2=C1)OC)OC |
正規SMILES |
COC1=C(C(=C2CC(=CC3=CC=CC=C3)C(=O)C2=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


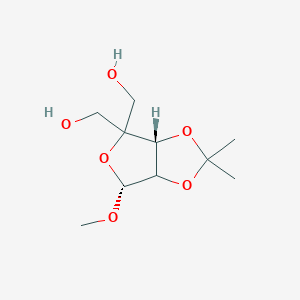


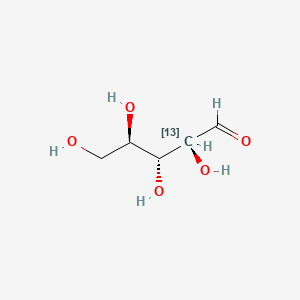


![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
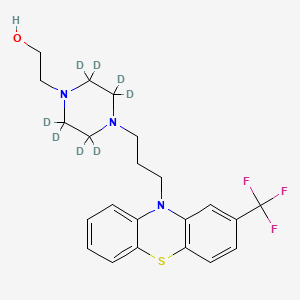
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
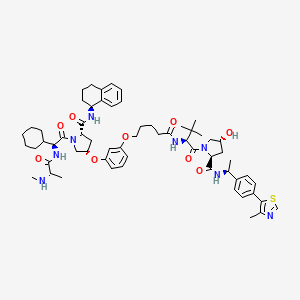
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
